2-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a complex structure with a piperazine ring substituted with a fluorobenzoyl group, a pyrimidine ring, and a pyrrolidine ring. Its unique structure allows it to interact with various biological targets, making it a subject of interest in drug discovery and development.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to inhibit tyrosinase , a key enzyme involved in melanogenesis
Mode of Action
Based on the structural similarity to known tyrosinase inhibitors , it can be hypothesized that this compound may interact with the active site of the enzyme, preventing it from catalyzing the oxidation of phenolic compounds, a key step in melanin synthesis.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to melanogenesis, given the potential inhibition of tyrosinase . Tyrosinase catalyzes the conversion of tyrosine to dopaquinone, a precursor of melanin. By inhibiting tyrosinase, this compound could potentially reduce melanin production, affecting skin pigmentation.
Result of Action
If this compound acts as a tyrosinase inhibitor, it could potentially reduce melanin production, leading to effects on skin pigmentation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps:
-
Formation of the Piperazine Intermediate: : The initial step involves the reaction of 4-fluorobenzoyl chloride with piperazine to form 4-(4-fluorobenzoyl)piperazine. This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
-
Pyrimidine Ring Formation: : The next step involves the formation of the pyrimidine ring. This can be achieved by reacting 4-methyl-6-chloropyrimidine with the previously synthesized piperazine intermediate. The reaction is typically conducted in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
-
Introduction of the Pyrrolidine Group: : The final step involves the introduction of the pyrrolidine group. This can be done by reacting the intermediate with pyrrolidine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for yield and purity. This involves:
Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent systems to maximize yield.
Use of Continuous Flow Reactors: To enhance reaction efficiency and scalability.
Purification Techniques: Employing crystallization, distillation, and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
-
Reduction: : Reduction reactions can target the fluorobenzoyl group, potentially converting it to a hydroxyl group.
-
Substitution: : The pyrimidine ring can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Hydroxy derivatives of the fluorobenzoyl group.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Ligand Design: Used in the design of ligands for metal complexes in catalysis.
Synthetic Intermediates: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Receptor Binding Studies: Investigated for its binding affinity to various biological receptors, including serotonin and dopamine receptors.
Medicine
Drug Development: Explored as a potential therapeutic agent for neurological disorders due to its interaction with central nervous system receptors.
Anticancer Research: Studied for its cytotoxic effects on cancer cell lines.
Industry
Pharmaceutical Manufacturing: Used in the production of active pharmaceutical ingredients (APIs).
Chemical Synthesis: Employed in the synthesis of specialty chemicals and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine Derivatives: These compounds share a similar piperazine-pyrimidine core but differ in their substituents, affecting their biological activity.
Fluorobenzoyl Piperazine Compounds: Compounds with similar fluorobenzoyl groups but different heterocyclic rings.
Uniqueness
Structural Complexity: The combination of fluorobenzoyl, piperazine, pyrimidine, and pyrrolidine rings in a single molecule is unique, providing a distinct pharmacological profile.
Receptor Specificity: Its specific binding affinity to serotonin and dopamine receptors distinguishes it from other compounds with similar structures.
Properties
IUPAC Name |
(4-fluorophenyl)-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5O/c1-15-14-18(24-8-2-3-9-24)23-20(22-15)26-12-10-25(11-13-26)19(27)16-4-6-17(21)7-5-16/h4-7,14H,2-3,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVWHUUVBXSNMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.